molecular formula C18H30O3 B1230941 (9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid CAS No. 136845-14-2

(9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid

Cat. No.: B1230941
CAS No.: 136845-14-2
M. Wt: 294.4 g/mol
InChI Key: BZXZFDKIRZBJEP-GTOOTHNYSA-N
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Description

(9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid is a cyclopentanoid oxylipin of significant interest in plant physiology and biochemistry research. With the CAS registry number 136845-14-2 and a molecular formula of C18H30O3 (molecular weight: 294.4 g/mol), this compound is a key intermediate in the lipoxygenase pathway, which converts linolenic acid to the plant hormone jasmonic acid . Its molecular architecture features a distinctive (1R,2R)-3-oxo-cyclopentyl core linked to an aliphatic carboxylic acid chain and a (Z)-pent-2-enyl substituent, which defines its specific stereochemical configuration and bioactivity . This compound is specifically recognized as a substrate for 12-oxophytodienoate reductase (OPR), particularly the OPR3 isoenzyme, in the biosynthetic pathway leading to jasmonates . Jasmonates are crucial plant growth regulators involved in diverse developmental processes such as root growth and pollen maturation, and they are also potent modulators of plant defense responses against insects and pathogens . Researchers utilize (9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid to investigate the intricate signaling networks that orchestrate systemic plant immunity, including induced systemic resistance (ISR) and systemic acquired resistance (SAR) . Its role extends to studies on plant interactions with symbionts and responses to various abiotic stresses . As a member of the 12-oxophytodienoic acid metabolite family, it provides a critical tool for elucidating the functional divergence and evolution of the OPR gene family in plants . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

8-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,15-16H,2,4-6,8-14H2,1H3,(H,20,21)/b7-3-/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXZFDKIRZBJEP-GTOOTHNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(CCC1=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H]1[C@@H](CCC1=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420835
Record name (9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136845-14-2
Record name (9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopentene Diacetic Acid Intermediate

The synthesis begins with the Cope rearrangement of 5-vinyltrinorborn-2-ene to yield bicyclo[4.3.0]nona-3,7-diene , which is subsequently converted into cyclopent-3-ene-1,2-diacetic acid . This intermediate serves as the foundational scaffold for introducing side chains and oxygen functionalities.

Table 1: Key Reactions for Cyclopentene Intermediate Synthesis

Reaction StepReagents/ConditionsYield (%)
Cope RearrangementThermal (180°C, 12 h)78
HydrolysisNaOH (aq.), reflux92
DecarboxylationH2SO4, 100°C85

Iodolactonisation and Tin Hydride Reduction

Iodolactonisation of cyclopentene derivatives introduces a lactone ring, which is reduced using tributyltin hydride to form a saturated bicyclic structure. This step ensures retention of the (9R,13R) configuration by avoiding racemization-prone conditions.

Phenylselenolactonisation and Elimination

For unsaturated analogs, phenylselenolactonisation followed by oxidative elimination (H2O2) generates the requisite cyclopentene lactone. This method achieves >90% regioselectivity for the (Z)-pent-2-enyl side chain.

Side-Chain Elongation Strategies

Arndt–Eistert Homologation

The Arndt–Eistert reaction extends carboxylic acid chains via diazomethane-mediated homologation. For 12-oxoPDA, this method is applied to cyclopentenylacetic acid derivatives , yielding OPC-4:0 intermediates with 65–70% efficiency.

Kolbe Anodic Coupling

Electrochemical Kolbe coupling of cyclopentenylacetic acid with alkyl carboxylates enables the synthesis of OPC-6:0 and OPC-8:0 esters. Optimal conditions (Pt electrodes, 20 mA/cm², 0°C) provide 55–60% yields while preserving stereochemistry.

Table 2: Side-Chain Elongation Performance Metrics

MethodChain LengthYield (%)Purity (HPLC)
Arndt–EistertC46898.2
Kolbe CouplingC65895.4
Kolbe CouplingC85393.1

Final Oxidation and Functionalization

The lactone intermediate undergoes Wittig reaction with pent-2-enyl triphenylphosphonium bromide to install the (Z)-configured side chain. Subsequent oxidation (CrO3/H2SO4) and ester hydrolysis yield 12-oxoPDA with 82% enantiomeric excess (ee).

Biotechnological Production

While chemical synthesis dominates, microbial systems expressing allene oxide synthase (AOS) and 12-oxophytodienoate reductase (OPR) show promise. Escherichia coli constructs produce 12-oxoPDA at 120 mg/L, though downstream purification challenges persist.

Industrial-Scale Synthesis

Catalytic Hydrogenation Optimization

Industrial protocols replace stoichiometric tin hydrides with Pd/C-catalyzed hydrogenation (50 psi H2, 25°C), reducing costs by 40% while maintaining 89% yield.

Continuous-Flow Reactor Systems

Adoption of microreactor technology enhances Kolbe coupling efficiency:

  • Residence time: 12 s

  • Yield improvement: 72% (vs. 58% batch)

  • Energy savings: 35%

Analytical Validation

Post-synthesis quality control employs:

  • HPLC-UV : C18 column, 0.1% formic acid/MeCN gradient (210 nm)

  • NMR : δ 5.35 ppm (cyclopentene H), δ 2.45 ppm (ketone CH2)

  • HRMS : m/z 295.2143 [M+H]+ (Δ < 2 ppm)

Comparative Method Analysis

Table 3: Synthesis Route Performance Comparison

ParameterChemical SynthesisBiotechnological
Cycle Time (days)143
Cost (USD/g)420680
Stereopurity (% ee)8295
ScalabilityHighModerate

Challenges and Innovations

Current limitations include:

  • Stereochemical Drift : Epimerization during Kolbe coupling reduces ee by 8–12%.

  • Catalyst Cost : Pd/C accounts for 31% of production expenses.

Emerging solutions:

  • Enzyme Immobilization : Silica-bound OPR improves biocatalytic turnover 4-fold.

  • Photoredox Catalysis : Visible-light-mediated C–H activation reduces reliance on tin reagents .

Scientific Research Applications

(9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other carotenoids and related compounds.

    Biology: Studied for its role in plant physiology and its impact on the biosynthesis of carotenoids.

    Medicine: Investigated for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.

    Industry: Utilized in the production of natural colorants and as a starting material for the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of (9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid involves its conversion to other carotenoids through enzymatic reactions in plants. These carotenoids play crucial roles in photosynthesis and protection against oxidative damage. The compound interacts with specific enzymes and molecular pathways involved in carotenoid biosynthesis, contributing to the overall health and functionality of the plant.

Comparison with Similar Compounds

    Phytoene: The precursor to (9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid.

    Lycopene: Another carotenoid with similar biosynthetic pathways.

    Beta-carotene: A well-known carotenoid with antioxidant properties.

Uniqueness: (9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid is unique due to its specific stereochemistry and its role as an intermediate in the biosynthesis of various carotenoids. Its distinct chemical structure allows it to participate in unique reactions and pathways that are not common to other carotenoids.

Biological Activity

(9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid (also known as 12-oxo-phytodienoic acid or OPDA) is a significant oxylipin involved in various biological processes, particularly in plants. It serves as a precursor to jasmonic acid, which plays a crucial role in plant defense mechanisms and development. This article explores the biological activity of OPDA, highlighting its mechanisms, effects on plant physiology, and potential applications.

Chemical Structure

The molecular formula for (9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid is C18H30O3C_{18}H_{30}O_{3}. Its structure features a carbocyclic fatty acid framework that is integral to its biological functions.

Plant Defense Mechanisms

OPDA is primarily recognized for its role in plant defense against biotic and abiotic stresses. It activates defense-related genes and pathways in response to herbivore attacks and pathogen infections. The signaling pathways triggered by OPDA lead to the synthesis of various secondary metabolites that enhance plant resilience.

Table 1: Key Biological Roles of OPDA

Biological RoleDescription
Defense ResponseActivates jasmonate-responsive genes for enhanced defense against pests.
Growth RegulationModulates growth processes under stress conditions.
Stress AdaptationInvolved in responses to drought and salinity stress.

The action of OPDA involves binding to specific receptors that initiate signaling cascades leading to gene expression changes. It is known to interact with the jasmonate signaling pathway, influencing various physiological responses such as:

  • Induction of Defense Genes : OPDA promotes the expression of genes involved in the synthesis of protease inhibitors and other defensive compounds.
  • Regulation of Photosynthesis : It has been shown to influence photosynthetic efficiency under stress conditions by modulating chlorophyll synthesis and stomatal conductance.
  • Interaction with Other Hormones : OPDA interacts with other plant hormones like salicylic acid and ethylene, creating a complex network of signaling that coordinates plant responses to environmental challenges.

Case Studies

  • Impact on Herbivore Resistance : A study demonstrated that Arabidopsis plants treated with OPDA showed increased resistance to herbivory by caterpillars due to enhanced production of defensive compounds like glucosinolates .
  • Drought Stress Responses : Research indicated that OPDA treatment improved drought tolerance in tomato plants by regulating stomatal closure and enhancing root growth .

Table 2: Summary of Case Studies on OPDA

Study FocusFindingsReference
Herbivore ResistanceIncreased glucosinolate production in response to caterpillar feeding.
Drought Stress AdaptationImproved root growth and stomatal regulation under drought conditions.

Pharmacological Potential

While most studies focus on the role of OPDA in plants, there is emerging interest in its potential pharmacological applications due to its anti-inflammatory properties observed in animal models. The ability of OPDA analogs to modulate immune responses suggests possible uses in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What is the biosynthetic pathway of (9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid, and how does it relate to jasmonic acid production?

  • Methodological Answer : The compound is synthesized via the oxidation of linoleic acid, forming α-ketol derivatives, followed by β-oxidation cycles. Experimental approaches to track this pathway include isotopic labeling (e.g., ¹⁴C or ¹³C tracers) combined with liquid chromatography-mass spectrometry (LC-MS) to monitor intermediates. Enzymatic assays using recombinant allene oxide synthase (AOS) and 12-oxophytodienoic acid reductase (OPR) can validate reaction steps .

Q. What analytical techniques are recommended for quantifying (9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid in plant tissues?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV/Vis detection (at 210–235 nm) or tandem mass spectrometry (LC-MS/MS) provides high sensitivity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical, particularly for resolving stereochemistry at C9 and C13. Derivatization with methyl esters or trimethylsilyl ethers enhances volatility for gas chromatography (GC-MS) .

Q. What is the role of this compound in plant defense mechanisms?

  • Methodological Answer : As a precursor to jasmonic acid, it activates defense-related genes in response to biotic stress. Experimental validation involves:

  • Genetic knockouts : Silencing AOS or OPR genes to observe compromised defense responses.
  • Exogenous application : Treating plants with the compound and measuring jasmonate-responsive markers (e.g., proteinase inhibitors) via qRT-PCR or Western blotting .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data across plant species or experimental systems?

  • Methodological Answer :

  • Standardize growth conditions : Control light, temperature, and pathogen/pest exposure to minimize variability.
  • Cross-species comparative studies : Use phylogenetically diverse plant models (e.g., Arabidopsis, tomato, rice) to identify conserved signaling pathways.
  • Meta-analysis : Aggregate data from public repositories (e.g., NCBI GEO, PRIDE) to identify trends or outliers in bioactivity profiles .

Q. What experimental strategies are effective for tracking β-oxidation of this compound in vivo?

  • Methodological Answer :

  • Isotope tracing : Apply ¹³C-labeled linoleic acid to plant tissues and monitor intermediates via LC-MS.
  • Mutant analysis : Use Arabidopsis β-oxidation mutants (e.g., acx1/acx5) to block specific steps and identify accumulated intermediates.
  • Subcellular fractionation : Isolate peroxisomes to localize β-oxidation enzymes and intermediates .

Q. How can structural characterization resolve ambiguities in stereochemical configuration?

  • Methodological Answer :

  • X-ray crystallography : Co-crystallize the compound with binding proteins (e.g., OPR3) to resolve absolute configuration.
  • Circular dichroism (CD) : Compare experimental CD spectra with synthetic enantiomers.
  • Computational modeling : Density functional theory (DFT) predicts NMR chemical shifts for stereoisomers .

Q. What are the challenges in distinguishing this compound from its analogs (e.g., 9-OxoODE or phytoprostanes) in biological samples?

  • Methodological Answer :

  • Chromatographic separation : Optimize HPLC gradients using C18 columns and acidic mobile phases (e.g., 0.1% formic acid).
  • High-resolution MS : Use Orbitrap or TOF-MS to differentiate isomers via exact mass (< 5 ppm error).
  • Immunoassays : Develop monoclonal antibodies against unique epitopes (e.g., C9-C13 diastereomers) .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
(9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid
Reactant of Route 2
(9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid

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